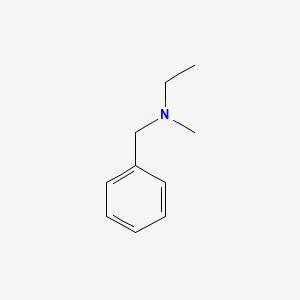

N-Benzyl-N-ethylmethylamine

描述

Significance of Tertiary Amines in Contemporary Organic Synthesis

Tertiary amines are a pivotal class of organic compounds characterized by a nitrogen atom bonded to three organic substituents. fiveable.me Their importance in contemporary organic synthesis is multifaceted, stemming from their versatile chemical properties. They serve as essential building blocks and intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. amerigoscientific.comresearchgate.net

In the pharmaceutical industry, the tertiary amine motif is present in numerous biologically active compounds and drug substances. researchgate.net Their prevalence is due in part to their ability to modulate the physicochemical properties of a molecule, such as its solubility and basicity, which are critical for drug efficacy and delivery. Moreover, chiral α-tertiary amines are particularly attractive structural motifs in natural products and bioactive molecules, driving intensive research into new synthetic methods for their preparation. researchgate.netrsc.org

Beyond their role as structural components, tertiary amines are widely employed as reagents and catalysts. Their lone pair of electrons on the nitrogen atom makes them effective nucleophiles and Brønsted bases. This basicity is harnessed in a multitude of reactions to deprotonate acidic protons and facilitate transformations. As catalysts, they can activate substrates, participate in catalytic cycles, and influence the stereochemical outcome of reactions. The development of novel catalytic methods, such as those involving transition metals, for the synthesis of complex alkylamines continues to be an active area of research, driven by the increasing demand for these structures in drug discovery. researchgate.netresearchgate.net

Structural Attributes and Their Influence on Reactivity Profiles of N-Benzyl-N-ethylmethylamine

This compound, with the chemical formula C₁₀H₁₅N, possesses a distinct set of structural features that dictate its reactivity. chemscene.comnih.gov The central nitrogen atom is bonded to three different alkyl groups: a methyl group, an ethyl group, and a benzyl (B1604629) group. This asymmetric substitution pattern results in a chiral center at the nitrogen atom, although rapid pyramidal inversion at room temperature typically prevents the isolation of stable enantiomers.

The reactivity of this compound is primarily governed by the interplay of steric and electronic effects of its substituents. The benzyl group, with its phenyl ring, introduces significant steric bulk compared to the smaller methyl and ethyl groups. This steric hindrance can influence the accessibility of the nitrogen's lone pair to electrophiles, potentially moderating its nucleophilicity. Electronically, the benzyl group can withdraw electron density through inductive effects, which can slightly reduce the basicity of the amine compared to simple trialkylamines.

The lone pair of electrons on the nitrogen atom makes this compound a nucleophile and a base. It can participate in a variety of chemical reactions, including:

Nucleophilic substitution reactions: Reacting with alkyl halides to form quaternary ammonium (B1175870) salts.

Acid-base reactions: Reacting with acids to form the corresponding ammonium salts.

Oxidation reactions: The nitrogen atom can be oxidized to form an N-oxide.

The presence of benzylic protons on the carbon adjacent to the nitrogen offers additional reaction pathways. For instance, these protons can be abstracted under certain conditions, leading to the formation of an enamine or participating in C-H activation reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | chemscene.comnih.govsynquestlabs.com |

| Molecular Weight | 149.23 g/mol | chemscene.comnih.gov |

| Boiling Point | 72-74°C at 10 mmHg | lookchem.com |

| Density | 1.03 g/cm³ | lookchem.com |

| Refractive Index | 1.4995 | lookchem.com |

Overview of Current Research Trajectories Involving this compound

Current research involving this compound often utilizes it as a model substrate to explore and develop new synthetic methodologies. Its structure, which combines different types of C-H bonds (methyl, methylene (B1212753), and benzylic), makes it a suitable candidate for studying the regioselectivity of reactions.

One area of research where this compound has been featured is in the development of novel methylation and formylation techniques. For example, studies have explored the use of carbon dioxide as a C1 source for the N-methylation of amines, with this compound serving as a representative secondary amine substrate that is converted to a tertiary amine. lookchem.com These reactions are of significant interest as they offer a more sustainable and atom-economical approach to the synthesis of N-methylated compounds, which are prevalent in pharmaceuticals and other fine chemicals. lookchem.com

Another significant research trajectory is the selective functionalization of C-H bonds. The development of methods for the direct arylation of C(sp³)–H bonds is a major focus in modern organic synthesis. Research has shown that under specific photocatalytic conditions involving a combination of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, the N-benzylic position of N-benzylamines can be selectively arylated. semanticscholar.org In these studies, this compound or structurally similar compounds are used to demonstrate the efficiency and regioselectivity of the newly developed catalytic system. semanticscholar.org

Furthermore, general methods for the preparation of N-benzylamines are continuously being improved. google.com Efficient and practical synthesis routes, such as the reductive amination of benzaldehyde (B42025) with the corresponding amine, are relevant to the production of this compound and its derivatives. google.comorgsyn.org The development of robust catalysts, including those based on nickel, for the amination of benzyl alcohols also contributes to the accessibility of this class of compounds for further research and application. rug.nl

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-benzyl-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRGFZIXRKAUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290053 | |

| Record name | N-Ethyl-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4788-37-8 | |

| Record name | 4788-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Benzyl N Ethylmethylamine and Analogues

Direct Alkylation Routes for Tertiary Amine Formation

Direct alkylation methods provide a straightforward approach to the synthesis of tertiary amines by forming new carbon-nitrogen bonds. These strategies are often characterized by their atom economy and procedural simplicity.

Nucleophilic Substitution Approaches Utilizing Halogenated Precursors

A classical and widely employed method for the synthesis of N-Benzyl-N-ethylmethylamine involves the nucleophilic substitution reaction between N-ethylmethylamine and a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. In this S_N2 reaction, the lone pair of electrons on the nitrogen atom of N-ethylmethylamine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired tertiary amine. scribd.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. egyankosh.ac.in The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring the S_N2 mechanism. While this method is direct, a potential drawback is the possibility of over-alkylation, where the product tertiary amine can react further with the benzyl halide to form a quaternary ammonium (B1175870) salt. fiveable.me Careful control of stoichiometry and reaction conditions is therefore crucial to maximize the yield of the desired tertiary amine. egyankosh.ac.in

This approach has been utilized in the synthesis of various N-benzyl derivatives. For instance, N-benzylaniline derivatives have been prepared using similar nucleophilic substitution strategies. nih.gov The reactivity of the benzyl halide and the nucleophilicity of the secondary amine are key factors determining the success of this method.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a highly versatile and powerful method for the synthesis of amines, including tertiary amines like this compound. jocpr.commasterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.org This method is often preferred over direct alkylation with alkyl halides due to its higher selectivity and the avoidance of over-alkylation byproducts. masterorganicchemistry.com

The synthesis of this compound via this route involves the condensation of benzaldehyde (B42025) with N-ethylmethylamine. This reaction, typically performed under neutral or weakly acidic conditions, forms a hemiaminal intermediate that subsequently loses a molecule of water to generate an N,N-disubstituted iminium ion. wikipedia.org This electrophilic iminium ion is then reduced to the final tertiary amine.

A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive aminations, capable of reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comorgsyn.org Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). fiveable.meresearchgate.net The choice of reducing agent can be critical to the outcome of the reaction, with some reagents offering better yields and fewer side products. nih.gov

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Benzaldehyde | N-ethylmethylamine | Sodium triacetoxyborohydride | This compound | masterorganicchemistry.com |

| Acetone | Methylamine (B109427) | Sodium cyanoborohydride | Isopropylmethylamine | fiveable.me |

| Benzaldehyde | Benzylamine (B48309) | Sodium cyanoborohydride | N-Benzyl-N-methylbenzylamine | masterorganicchemistry.com |

This table presents examples of reductive amination reactions to form various amines.

An alternative and often greener approach to the reduction of the imine or iminium ion intermediate is catalytic hydrogenation. wikipedia.orgrsc.org This method utilizes molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. rsc.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. fiveable.mewikipedia.org

The process involves the in situ formation of the iminium ion from benzaldehyde and N-ethylmethylamine, which is then immediately hydrogenated on the catalyst surface to yield this compound. Catalytic hydrogenation is highly atom-economical, with water being the only byproduct. uni-rostock.de The reaction conditions, such as hydrogen pressure and temperature, can be optimized to ensure efficient and selective conversion. google.com This method is widely used in both laboratory and industrial settings for the sustainable production of a diverse range of amines. rsc.orgfrontiersin.org

Multi-Component Coupling Reactions for Tertiary Amine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, offer a highly efficient and atom-economical pathway to complex molecules. tcichemicals.com For the synthesis of tertiary amines like this compound, the Petasis reaction, also known as the boronic acid Mannich reaction, is a relevant MCR. acs.orgorganic-chemistry.org

The Petasis reaction involves the coupling of an amine, a carbonyl compound, and an organoboronic acid. mdpi.com In the context of synthesizing this compound, this would involve the reaction of N-ethylmethylamine, formaldehyde (B43269) (or a surrogate), and phenylboronic acid. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, followed by the nucleophilic addition of the organic group from the boronic acid. organic-chemistry.org

Recent advancements have expanded the scope of the Petasis reaction, including the use of copper catalysts to enhance the reactivity of simple aryl boronic acids. organic-chemistry.orgacs.org This catalytic variant allows the reaction to proceed under milder conditions and with a broader range of substrates. acs.org MCRs like the Petasis reaction are powerful tools for rapidly generating molecular diversity and are increasingly important in drug discovery and materials science. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Petasis Reaction | Secondary Amine | Aldehyde | Boronic Acid | Tertiary Amine | acs.org |

| Ugi Reaction | Aldehyde/Ketone | Amine | Isocyanide | α-Aminoamide | nih.gov |

| Strecker Reaction | Aldehyde/Ketone | Amine | Cyanide Source | α-Aminonitrile | nih.gov |

This table summarizes key multi-component reactions used in the synthesis of amine-containing compounds.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance sustainability. mun.camdpi.com The synthesis of this compound can be approached with these principles in mind.

Catalytic reductive amination, particularly using heterogeneous catalysts and molecular hydrogen, is a prime example of a green synthetic method. frontiersin.orgrsc.org These reactions are highly atom-economical and the catalysts can often be recovered and reused, minimizing waste. semanticscholar.org The use of renewable resources and bio-based feedstocks is another key aspect of green chemistry. rug.nl For instance, developing routes from biomass-derived aldehydes could offer a more sustainable pathway to this compound and its analogues.

Solvent selection is another critical factor. The use of hazardous organic solvents contributes significantly to the environmental footprint of a chemical process. nih.gov Research into performing these syntheses in greener solvents, such as water or bio-derived solvents like cyclopentyl methyl ether (CPME), or under solvent-free conditions, is an active area of investigation. researchgate.netnih.gov For example, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, have been successfully applied to the synthesis of N-substituted amines. nih.govmdpi.com These approaches not only reduce solvent waste but can also lead to shorter reaction times and improved energy efficiency. researchgate.net

The development of one-pot tandem processes, where multiple reaction steps are combined without isolating intermediates, further enhances the green credentials of a synthesis by reducing waste and energy consumption. semanticscholar.org The application of these green chemistry principles to the synthesis of this compound and related compounds is crucial for the development of more sustainable chemical manufacturing processes. rsc.org

Atom Economy and Reaction Mass Efficiency Assessments

Green chemistry metrics are essential for evaluating the sustainability of a chemical process. Among the most significant are Atom Economy (AE) and Reaction Mass Efficiency (RME), which provide quantitative measures of how efficiently reactants are converted into the desired product. buecher.detamu.edu

Atom Economy (AE) , developed by Barry Trost, assesses the intrinsic efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jetir.org It assumes a 100% theoretical yield and does not account for solvents, reagents, or reaction yield. buecher.detamu.edu

The formula for Atom Economy is: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The formula for Reaction Mass Efficiency is: % RME = (Mass of Isolated Product / Total Mass of Reactants) x 100

Consider a common synthesis route to this compound: the reductive amination of benzaldehyde with N-ethylmethylamine.

Table 1: Illustrative Green Metrics for this compound Synthesis

| Metric | Calculation for Reductive Amination Example | Result | Interpretation |

| Atom Economy (AE) | (FW of C10H15N) / (FW of C7H6O + FW of C3H9N + FW of H2) * 100 = 149.23 / (106.12 + 59.11 + 2.02) * 100 | 89.2% | This reaction is inherently atom-economical, as the only theoretical byproduct is water. Rearrangement reactions are noted for being highly atom-economic by minimizing synthetic steps and waste. researchgate.net |

| Reaction Mass Efficiency (RME) | Assuming a 90% yield and no excess reactants: (Mass of Product) / (Mass of Benzaldehyde + Mass of N-ethylmethylamine + Mass of H2) = (0.90 * 149.23) / (106.12 + 59.11 + 2.02) | 80.3% | RME provides a more practical assessment by factoring in the actual yield. RME values below 15% (0.15) are considered unproductive and inefficient. jetir.org |

By analyzing these metrics, chemists can compare different synthetic routes, identifying those that are inherently less wasteful and more efficient, thereby aligning with the principles of sustainable chemistry. tamu.eduresearchgate.net

Solvent Selection and Waste Minimization Strategies

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of waste in pharmaceutical and fine chemical manufacturing. nih.gov Therefore, strategic solvent selection and waste minimization are critical for developing sustainable synthetic methods.

A key strategy is the replacement of conventional, hazardous solvents with greener alternatives. This includes bio-derived solvents like Cyrene™, which has been successfully used as an alternative to dipolar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (B109758) for amide synthesis. hud.ac.ukrsc.org Another promising class of solvents is deep eutectic solvents (DESs), which can function as both the reaction medium and a catalyst, thereby reducing the need for additional reagents and simplifying the process. mdpi.com

Key Waste Minimization Strategies:

Solvent Recovery and Recycling: Choosing easily recoverable solvents is crucial. For instance, in electrochemical reductive amination, performing the reaction at higher concentrations and using solvents that can be recovered by simple distillation significantly reduces the environmental factor (E-factor). rsc.org

Process Intensification: Increasing the reaction concentration, where possible, minimizes the total volume of solvent used per unit of product. rsc.org

Telescoping Reactions: Designing a synthetic route where multiple consecutive steps can be performed in a single solvent without isolating intermediates can dramatically reduce solvent waste. Pfizer's revised synthesis of sertraline (B1200038) is a landmark example, where using ethanol (B145695) for the final three steps eliminated the need for intermediate purifications and significantly cut down on the use of multiple solvents like THF, toluene, and hexane. nih.gov

Table 2: Comparison of Conventional vs. Green Solvents in Amine Synthesis

| Solvent | Type | Source | Key Properties | Sustainability Considerations |

| Dichloromethane (DCM) | Chlorinated | Petrochemical | Low boiling point (39.6 °C), effective solvent. | Toxic, suspected carcinogen, environmentally persistent. |

| Dimethylformamide (DMF) | Dipolar Aprotic | Petrochemical | High boiling point (153 °C), excellent solvent. | Toxic, difficult to remove, high environmental impact. hud.ac.uk |

| Cyrene™ | Bio-based Dipolar Aprotic | Biomass (Cellulose) | High boiling point (227 °C), biodegradable. | A viable green alternative to DMF, though it can hydrate (B1144303) to form a geminal diol. hud.ac.ukrsc.org |

| Deep Eutectic Solvents (DESs) | Ionic Liquid Analogue | Renewable (e.g., Choline Chloride/Glycerol) | Low volatility, high thermal stability, often biodegradable. mdpi.com | Can act as both solvent and catalyst, streamlining synthesis and reducing waste. mdpi.com |

Catalyst-Driven Sustainable Synthetic Pathways

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often reducing energy consumption and waste. The development of sustainable catalysts for amine synthesis, including this compound, focuses on using earth-abundant metals and designing systems that are efficient and recyclable.

Modern catalytic approaches for forming C-N bonds, central to the synthesis of substituted amines, include:

Borrowing Hydrogen Methodology: Highly active manganese(I) pincer catalysts facilitate the N-alkylation of amines with alcohols in an atom-economic process. This method releases only water as a byproduct. organic-chemistry.org

Photoredox Catalysis: Merging photoredox catalysis with transition metals like nickel or iridium allows for the direct arylation of C(sp³)–H bonds in amines under mild, visible-light-driven conditions. nih.gov This avoids the need for pre-functionalized starting materials.

Copper-Catalyzed Coupling: Simple and inexpensive copper(I) salts, such as CuBr, can effectively catalyze the coupling of aliphatic halides with amines at room temperature, offering a more sustainable alternative to precious metal catalysts like palladium. organic-chemistry.org

Plant-Derived Catalysts: An innovative approach involves using plants grown in metal-rich soils to produce "eco-catalysts." These plant materials, enriched with metals like copper and zinc, can catalyze oxidation reactions, aligning with principles of resource circularity and phytomanagement. rsc.org

Table 3: Overview of Sustainable Catalytic Systems for Amine Synthesis

| Catalytic System | Reaction Type | Key Features | Sustainability Advantage |

| Mn(I) Pincer Complex | N-alkylation with alcohols | Atom-economic, broad substrate scope for anilines and aliphatic amines. organic-chemistry.org | Utilizes an earth-abundant metal; generates only water as a byproduct. organic-chemistry.org |

| Iridium/Nickel Photoredox | C(sp³)–H Arylation | Proceeds under mild conditions with visible light; direct functionalization. nih.gov | High energy efficiency; avoids harsh reagents and pre-functionalization steps. nih.gov |

| CuBr/PMDTA | N-alkylation with halides | Uses an inexpensive and common copper salt and ligand. organic-chemistry.org | Avoids costly and rare precious metals like palladium or rhodium. |

| Ni-Catalyzed Paired Electrolysis | C(sp³)–H Arylation | Enables cross-coupling of intermediates generated at both the anode and cathode. nih.gov | Electrosynthesis reduces the need for chemical oxidants and reductants. |

Specialized Synthetic Pathways Involving this compound Precursors

Utility of N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine as an Azomethine Ylide Precursor

N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine is a highly valuable and convenient reagent for generating non-stabilized N-benzyl azomethine ylides in situ. enamine.netchemicalbook.com These ylides are potent 1,3-dipoles that readily participate in cycloaddition reactions, providing a powerful and convergent route to construct functionalized five-membered nitrogen heterocycles, particularly pyrrolidines. enamine.netorgsyn.org The formation of the azomethine ylide can be initiated by a catalytic amount of an acid, such as trifluoroacetic acid, or a fluoride (B91410) source like cesium fluoride. enamine.netresearchgate.net

The primary application of this precursor is in [3+2] cycloaddition reactions with various dipolarophiles. The reaction proceeds most readily with electron-deficient alkenes and alkynes, and it occurs with complete cis-stereospecificity, which is consistent with a concerted mechanism. chemicalbook.com This methodology has been used to synthesize a wide array of complex molecules, including bicyclic and spirocyclic systems. chemicalbook.commdpi.com

Table 4: Examples of [3+2] Cycloaddition Reactions Using Azomethine Ylides

| Dipolarophile | Catalyst/Conditions | Product Type | Significance |

| Electron-deficient Alkenes (e.g., acrylates) | Trifluoroacetic acid (cat.), CH₂Cl₂ | Substituted Pyrrolidines mdpi.com | A fundamental and efficient route to the pyrrolidine (B122466) core, common in bioactive molecules. orgsyn.org |

| Nitroalkenes | Trifluoroacetic acid (cat.), CH₂Cl₂ | Nitropyrrolidines mdpi.com | Provides access to nitro-functionalized heterocycles, which are versatile synthetic intermediates. mdpi.com |

| Cyclopentenone | Not specified | Bicyclic Ketones mdpi.com | Used in the synthesis of histamine (B1213489) H3 receptor antagonists. mdpi.com |

| 4-Nitrobenzofuroxan | Not specified | Mono- or Bis-cycloadducts mdpi.com | Demonstrates the utility in constructing complex, fused heterocyclic systems. mdpi.com |

Synthesis of N-Ethylmethylamine as a Key Intermediate

N-Ethylmethylamine (EMA) is a crucial secondary amine intermediate and a structural component of the target molecule. google.comsolubilityofthings.com Its synthesis can be achieved through several established methods, both on a laboratory and industrial scale.

A prominent industrial method involves the reductive amination of acetaldehyde (B116499) with monomethylamine in the presence of a catalyst and hydrogen. google.comchemicalbook.com This process is typically carried out in an autoclave under pressure.

Common Synthetic Routes to N-Ethylmethylamine:

Reductive Amination: The reaction of acetaldehyde with an aqueous solution of monomethylamine over a Raney nickel catalyst, with sodium hydroxide (B78521) as a promoter, under hydrogen pressure. This method can achieve high selectivity and yield. google.comchemicalbook.com

Alkylation of N-Benzylideneethylamine: N-Benzylideneethylamine can be reacted with methyl iodide in a pressure bomb, followed by hydrolysis to release N-ethylmethylamine. orgsyn.org

Alkylation of Methylamine: The direct reaction of methylamine with an ethyl halide, such as ethyl bromide, under basic conditions.

Reduction of N-methylacetamide: While not a primary route, reduction of the corresponding amide is a classic method for amine synthesis.

Table 5: Comparison of Synthetic Methods for N-Ethylmethylamine

| Method | Reactants | Catalyst/Reagent | Typical Yield | Scale |

| Reductive Amination | Acetaldehyde, Monomethylamine, H₂ | Raney Nickel, NaOH | 93% (molar yield) google.com | Industrial google.comchemicalbook.com |

| Alkylation of Aldimine | N-Benzylideneethylamine, Methyl Iodide | - / NaOH (hydrolysis) | 83–93% orgsyn.org | Laboratory |

| Reduction of Isocyanate | Ethyl isocyanate | Lithium aluminum hydride (LiAlH₄) | Not specified | Laboratory orgsyn.org |

Application of Nitro Compounds as Building Blocks for Amine Synthesis

The reduction of nitro compounds to primary amines is one of the most fundamental and widely used transformations in organic synthesis. nih.govjsynthchem.com Nitroaromatic and nitroalkane compounds are often readily available and serve as versatile building blocks for accessing a wide range of amines, which are in high demand for pharmaceuticals and materials science. frontiersin.orgnih.gov The diverse reactivity of the nitro group allows it to be used in C-C and C-heteroatom bond-forming reactions before its eventual reduction to the crucial amino group. nih.govfrontiersin.org

This transformation is a key step in many multi-stage processes, and its integration into one-pot reductive alkylation sequences provides a sustainable strategy for synthesizing secondary and tertiary amines. nih.gov A significant challenge and area of active research is the development of efficient hydrogenation catalysts based on non-precious metals to replace traditional systems. nih.gov

Commonly used reducing systems include:

Catalytic hydrogenation using transition metals like palladium, platinum, or nickel. researchgate.net

Metal/acid systems such as tin or iron in hydrochloric acid.

Sodium borohydride (NaBH₄) in the presence of a transition metal complex, such as Ni(PPh₃)₄, which enhances its reducing power to act on the nitro group. jsynthchem.com

Elucidation of Reaction Mechanisms and Kinetic Profiles Involving N Benzyl N Ethylmethylamine

Nucleophilic Reactivity of the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of N-Benzyl-N-ethylmethylamine imparts nucleophilic character, making it reactive towards a variety of electrophilic species. This reactivity is fundamental to its participation in alkylation, acylation, and related transformations.

As a tertiary amine, this compound readily participates in nucleophilic substitution reactions with alkylating agents. A classic example is the Menshutkin reaction, where the amine attacks an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This process involves the direct displacement of the halide by the amine nitrogen, forming a new carbon-nitrogen bond. The reaction proceeds via an SN2 mechanism.

Similarly, this compound can react with acylating agents like acyl chlorides or anhydrides. In this case, the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acyl group. However, since the amine is tertiary and lacks a proton on the nitrogen, a stable amide cannot be formed. Instead, a highly reactive acylammonium intermediate is generated, which is susceptible to subsequent reactions, such as hydrolysis, or can act as an acyl transfer agent itself. The benzyl (B1604629) group can be employed as a protecting group for amines, and its removal (N-debenzylation) can be achieved under various reductive conditions. semanticscholar.org

The kinetics of these alkylation reactions are influenced by steric hindrance around the nitrogen atom and the electronic properties of the substituents. The presence of the benzyl, ethyl, and methyl groups creates a specific steric environment that modulates the rate of reaction. Studies on analogous reactions, such as the quaternization of N,N-Dimethylaniline with benzyl chloride, provide insight into the expected kinetic behavior. semanticscholar.org

Classical transamination is a biochemical process that involves the transfer of an amino group, typically from an amino acid to an α-keto acid, a reaction catalyzed by aminotransferases. wikipedia.orgtaylorandfrancis.com This mechanism requires the amine to possess at least one hydrogen atom on the nitrogen to enable the formation of a Schiff base intermediate with a coenzyme like pyridoxal-5'-phosphate (PLP). youtube.comyoutube.com

As a tertiary amine, this compound lacks the necessary N-H bond and therefore cannot participate directly in these conventional, enzyme-mediated transamination pathways. youtube.com However, the term transamination can also more broadly refer to non-enzymatic amine exchange reactions. One such type of reaction is the nucleophilic substitution of one amine on another amine or ammonium salt. wikipedia.org While theoretically possible, the direct displacement of, for example, the ethyl or methyl group by another amine would require harsh conditions and is not a typical or efficient reaction pathway for a stable tertiary amine like this compound. More relevant are N-dealkylation processes, which can occur chemically or enzymatically, but these proceed through oxidative or other mechanisms rather than direct transamination. nih.gov

Intramolecular Rearrangements and Elimination Reactions

The structure of this compound allows for specific intramolecular reactions, particularly after modification of the nitrogen center.

The Cope elimination is a well-established intramolecular elimination reaction (Ei) that occurs when a tertiary amine N-oxide containing at least one β-hydrogen is heated. masterorganicchemistry.comalfa-chemistry.com For this compound, the reaction proceeds in two steps:

Oxidation: The tertiary amine is first oxidized to its corresponding N-oxide, this compound N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comnrochemistry.com

Thermal Elimination: Upon heating, the N-oxide undergoes a thermal, concerted, syn-periplanar elimination. nrochemistry.comorganic-chemistry.org The oxygen of the N-oxide acts as an internal base, abstracting a proton from the β-carbon of the ethyl group. This occurs via a five-membered cyclic transition state. alfa-chemistry.comorganic-chemistry.org

The process results in the formation of an alkene and a hydroxylamine. In the case of this compound N-oxide, the products are ethene and N-benzyl-N-methylhydroxylamine. The reaction is known to be highly sensitive to solvent effects, with rates increasing significantly in aprotic solvents. organic-chemistry.orgjk-sci.com

| Reactant | Key Intermediate | Transition State | Products |

|---|---|---|---|

| This compound | This compound N-oxide | Five-membered cyclic (syn-periplanar) | Ethene + N-benzyl-N-methylhydroxylamine |

Beyond the Cope elimination of its N-oxide, this compound itself is relatively thermally stable. At very high temperatures, thermally induced transformations would likely involve homolytic cleavage of the weakest bonds. The benzyl-nitrogen bond is typically the most susceptible to cleavage due to the resonance stabilization of the resulting benzyl radical. This could initiate radical-chain decomposition processes. Other potential, though less favorable, pathways could include the cleavage of the ethyl-nitrogen or methyl-nitrogen bonds. However, specific, well-defined intramolecular rearrangements of the parent tertiary amine under purely thermal conditions are not commonly reported.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insight into the reaction rates and mechanisms involving this compound. The quaternization reaction with alkyl halides serves as a prime example for kinetic analysis. Based on studies of similar reactions, such as N,N-Dimethylaniline with benzyl chloride, the reaction is expected to follow second-order kinetics, being first order with respect to both the amine and the alkyl halide. semanticscholar.org

The rate of reaction is significantly influenced by the solvent's polarity and dielectric constant (D). Generally, for the formation of a charged product from neutral reactants, an increase in the dielectric constant of the medium accelerates the reaction rate by stabilizing the polar transition state. semanticscholar.org

Table 1: Effect of Solvent Dielectric Constant on Quaternization Rate Constant (k₂) for an Analogous Reaction *

| Solvent | Dielectric Constant (D) | Rate Constant (k₂) x 10³ (dm³ mol⁻¹ s⁻¹) |

| Methyl Ethyl Ketone | 18.5 | 1.83 |

| Isopropyl Alcohol | 19.9 | 2.15 |

| Ethyl Alcohol | 24.5 | 3.58 |

| Methyl Alcohol | 32.7 | 5.06 |

| Acetonitrile | 37.5 | 6.81 |

Data derived from the kinetic study of N,N-Dimethylaniline and benzyl chloride at 300 K, serving as a model for the reactivity of this compound. semanticscholar.org

Thermodynamic parameters of activation, such as activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS), can be determined by studying the reaction at different temperatures. A negative entropy of activation is typically observed for this type of bimolecular reaction, indicating a more ordered transition state compared to the reactants. semanticscholar.org

Table 2: Thermodynamic Activation Parameters for an Analogous Quaternization Reaction *

| Parameter | Value | Unit |

| Activation Energy (Ea) | 59.8 | kJ mol⁻¹ |

| Enthalpy of Activation (ΔH) | 57.2 | kJ mol⁻¹ |

| Entropy of Activation (ΔS) | -116.5 | J K⁻¹ mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG*) | 92.0 | kJ mol⁻¹ |

Data derived from the kinetic study of N,N-Dimethylaniline and benzyl chloride, serving as a model for the reactivity of this compound. semanticscholar.org

A comprehensive search of scientific literature was conducted to gather information on the reaction mechanisms and kinetic profiles involving this compound, with a specific focus on rate constant determinations, solvent effects, and activation parameters.

While kinetic studies have been published for structurally similar tertiary amines (such as N,N-dimethylaniline) undergoing reactions like quaternization, this information does not directly apply to this compound. Adhering to the strict requirement to focus solely on this compound, it is not possible to generate the requested article with scientifically accurate and specific data.

Therefore, the detailed elucidation of reaction mechanisms and kinetic profiles for this compound, as outlined in the request, cannot be provided due to the absence of this information in the available scientific literature.

Catalytic Applications and Ligand Development Utilizing N Benzyl N Ethylmethylamine Derivatives

N-Benzyl-N-ethylmethylamine as a Ligand in Transition Metal Catalysis

The ability of the nitrogen atom in this compound to coordinate with transition metals makes it a candidate for ligand development in homogeneous catalysis. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen and the benzyl (B1604629) group, thereby influencing the catalytic activity and selectivity of the metal center.

Design and Synthesis of this compound-Based Ligands

The design of ligands based on the this compound scaffold often involves the introduction of additional donor atoms to create multidentate ligands, which can form more stable complexes with metal centers. The synthesis of such ligands can be achieved through various organic transformations.

A general approach to synthesizing derivatives of this compound involves the N-alkylation of N-ethylmethylamine with a suitable benzyl halide or the reductive amination of benzaldehyde (B42025) with N-ethylmethylamine. For instance, chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have been synthesized for biological studies, and similar methodologies can be adapted to produce chiral ligands for asymmetric catalysis. nih.gov One reported synthesis involved the reductive amination of naphthaldehyde with (R)- or (S)-1-phenylethylamine, followed by N-methylation. nih.gov

Another synthetic strategy involves the reaction of amines with other reagents to introduce coordinating groups. For example, dithiocarbamate (B8719985) ligands have been synthesized from the reaction of secondary amines, such as N-ethylmethylamine, with carbon disulfide. This method can be extended to this compound to create bidentate ligands capable of chelating to metal ions.

A study on the synthesis of phenyltin(IV) dithiocarbamate compounds utilized N-ethylmethylamine and other N-benzylamines as precursors. The general procedure involves reacting the secondary amine with carbon disulfide in an ethanolic solution, followed by the addition of a phenyltin(IV) trichloride. This methodology provides a straightforward route to dithiocarbamate ligands derived from this compound.

Coordination Chemistry of this compound Complexes

The coordination chemistry of this compound and its derivatives with transition metals is crucial for their application in catalysis. The nitrogen atom of the amine can act as a Lewis base, donating its lone pair of electrons to a metal center. In multidentate ligand derivatives, other donor atoms such as sulfur in dithiocarbamates or oxygen in other functionalized analogues can also participate in coordination.

While specific studies on the coordination complexes of this compound are not extensively documented in the reviewed literature, the behavior of analogous N-benzylamine ligands provides valuable insights. For example, the coordination of Schiff base ligands derived from S-benzyl dithiocarbazate with Cu(II) has been reported. mdpi.com These complexes exhibit various coordination geometries, including distorted square pyramidal and tetrahedral, depending on the specific ligand and metal salt used. mdpi.comtsijournals.com The nitrogen of the azomethine group and the sulfur of the dithiocarbamate moiety are the primary coordination sites. mdpi.comtsijournals.com It can be inferred that ligands derived from this compound would coordinate in a similar fashion through their available donor atoms.

The electronic properties of the benzyl group and the substituents on the amine can influence the electron-donating ability of the nitrogen atom, which in turn affects the stability and reactivity of the resulting metal complex.

Applications in Homogeneous Catalysis (e.g., C-N Couplings, Reductions)

Derivatives of this compound have potential applications in various homogeneous catalytic reactions, including C-N bond formation and reductions. The ligand's structure can influence the selectivity and efficiency of these transformations.

Transition-metal-catalyzed C-N cross-coupling reactions are powerful methods for the synthesis of amines and other nitrogen-containing compounds. rsc.orgresearchgate.net While direct applications of this compound as a ligand in this context are not widely reported, related N-alkyl-N-benzylamine ligands have been explored. For instance, iron complexes have been used as catalysts for C-N bond formation between benzyl alcohol and aniline. acs.org However, it was noted that basic and unhindered amines like benzylamine (B48309) could inhibit the catalyst, likely by forming a stable complex. acs.org This suggests that the steric and electronic properties of this compound would need to be carefully considered for its use in such catalytic systems.

In the realm of catalytic reductions, derivatives of related amines have shown utility. For example, propanolamine (B44665) derivatives, which can be synthesized from reactions involving N-ethylmethylamine, are used in catalytic hydrogen reduction or hydrogen transfer reactions. rsc.org These reactions often employ catalysts containing elements like nickel, cobalt, rhodium, and platinum. rsc.org Furthermore, palladium nanoparticles have been utilized for the highly selective reduction of imines, a key step in reductive amination for amine synthesis. ru.nl

Organocatalytic Roles of this compound Structural Motifs

The this compound structural unit can also be incorporated into chiral molecules that function as organocatalysts. These catalysts operate without a metal center and have become increasingly important in asymmetric synthesis.

Enantioselective Catalysis Mediated by Chiral this compound Derivatives

Chiral derivatives incorporating the N-benzylamine framework have been utilized in enantioselective transformations. A key strategy involves using a chiral backbone to create a stereochemically defined environment around the catalytically active amine functionality.

A study on the enantioselective reduction of N-benzyl ketimines employed cinchona alkaloid-derived organocatalysts. core.ac.uk While the chirality in this system originates from the cinchona alkaloid scaffold rather than the N-benzylamine substrate itself, the research highlights the importance of the N-benzyl group in the substrate for the stereochemical outcome of the reduction. core.ac.uk The study found that the reduction of N-benzyl ketimines resulted in lower enantioselectivity and yield compared to N-phenyl ketimines under the same conditions, suggesting that the benzyl group significantly influences the transition state of the reaction. core.ac.uk

In another example, the synthesis of chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines has been reported, with chirality centered on the carbon adjacent to the nitrogen. nih.gov While these compounds were primarily investigated for their biological activity, their chiral amine structure makes them potential candidates for organocatalytic applications. The synthesis of such chiral amines opens the door to their exploration as catalysts in asymmetric reactions where the amine can act as a Lewis base or form chiral intermediates.

Participation in Cascade Reactions and Asymmetric Transformations

The structural motif of this compound can be part of more complex molecular architectures designed to catalyze cascade reactions and other asymmetric transformations. These reactions, where multiple bonds are formed in a single operation, are highly efficient and atom-economical.

Derivatives of (S)-N-benzyl-N-(2-pyrrolidinylmethyl)amine have been investigated as organocatalysts for the intramolecular aldol (B89426) reaction of a triketone. uniroma1.it This reaction is a key step in the synthesis of bicyclic diketones, which are important building blocks. The study found that increasing the steric hindrance around the aminomethyl moiety, for instance by using an anthracenylmethyl group instead of a benzyl group, improved the enantioselectivity of the reaction. uniroma1.it This demonstrates that modifications to the N-benzyl portion of the catalyst can have a direct impact on the stereochemical control of the transformation.

Furthermore, the N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine has been used as a precursor to generate a non-stabilized azomethine ylide. enamine.net This intermediate participates in [3+2] and [3+3] cycloaddition reactions to construct functionalized N-heterocycles, which are prevalent in medicinal chemistry. enamine.net While this is not a direct catalytic use of the parent amine, it showcases how the N-benzylamine core can be a key component in reagents for complex asymmetric transformations.

Heterogeneous Catalysis Incorporating this compound Structures

The immobilization of catalytically active species onto solid supports represents a cornerstone of green chemistry, aiming to simplify catalyst-product separation, and enhance catalyst stability and reusability. While direct studies on the heterogeneous catalytic applications of this compound are not extensively documented in publicly available research, the principles of its potential use can be effectively illustrated through the examination of structurally similar derivatives. A pertinent example is the use of a polystyrene-supported 4-(N-benzyl-N-methylamino)pyridine (PS-BMAP) as a reusable heterogeneous catalyst. rsc.orgwipo.int This system incorporates the core N-benzyl-N-alkylamine structure and demonstrates its utility in facilitating synthetically important organic transformations.

Research has focused on the development and application of a Merrifield-type resin that features 4-(N-benzyl-N-methylamino)pyridine units. This polymer-supported catalyst has proven to be effective in promoting the Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. rsc.org The synthesis of this heterogeneous catalyst can be achieved through two main routes: the reaction of the sodium salt of 4-(N-methylamino)pyridine with a chloromethylated polystyrene resin, or via the suspension copolymerization of a vinyl-substituted 4-(N-benzyl-N-methylamino)pyridine with a styrene (B11656) monomer and a cross-linking agent. researchgate.netgoogle.com The latter method is noted for producing a catalyst with improved physical properties and high catalytic activity. google.com

The efficacy of the polystyrene-bound 4-(N-benzyl-N-methylamino)pyridine catalyst has been demonstrated in the Baylis-Hillman coupling of various aromatic aldehydes with α,β-unsaturated ketones. rsc.org The catalyst functions as a solid-phase nucleophile, initiating the reaction sequence. A significant advantage of this heterogeneous system is its reusability. Reports indicate that the catalyst can be recovered by simple filtration after the reaction and reused multiple times without a significant loss of its catalytic efficacy. researchgate.net For instance, in the reaction between benzaldehyde and methyl vinyl ketone, the catalyst was successfully recycled, showcasing its potential for more sustainable chemical processes.

The performance of the polystyrene-supported 4-(N-benzyl-N-methylamino)pyridine catalyst in the Baylis-Hillman reaction is detailed in the table below. The data highlights the yields of the desired adducts for a range of aromatic aldehydes.

Table 1: Performance of Polystyrene-Supported 4-(N-benzyl-N-methylamino)pyridine in the Baylis-Hillman Reaction

| Aldehyde | Activated Alkene | Yield (%) |

|---|---|---|

| Benzaldehyde | Methyl vinyl ketone | 75 |

| 4-Chlorobenzaldehyde | Methyl vinyl ketone | 80 |

| 4-Nitrobenzaldehyde | Methyl vinyl ketone | 90 |

The research into this and similar polymer-supported catalysts underscores the potential of incorporating N-benzyl-N-alkylamine moieties into heterogeneous systems. rsc.orggoogle.com These solid-phase catalysts offer a practical alternative to their homogeneous counterparts, addressing key operational challenges such as product purification and catalyst recovery. The development of such reusable catalysts is a significant step towards more economical and environmentally benign synthetic methodologies.

Theoretical and Computational Chemistry Studies on N Benzyl N Ethylmethylamine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. d-nb.info DFT calculations are used to determine various molecular properties by approximating the exchange-correlation energy, a complex term that accounts for the quantum mechanical interactions between electrons.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Molecular geometry optimization is a process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like N-Benzyl-N-ethylmethylamine, with its rotatable bonds, this process is coupled with conformational analysis to identify the various low-energy conformers and determine their relative stabilities. nih.gov This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals)

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ejosat.com.trdntb.gov.ua The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A small gap suggests that the molecule is more easily excitable and therefore more reactive, while a large gap indicates higher stability. Analysis of the spatial distribution of the HOMO and LUMO can pinpoint the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. wolfram.comresearchgate.net

The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. For this compound, the lone pair of electrons on the nitrogen atom would be expected to be a region of high negative potential.

Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). uni-muenchen.dewikipedia.orgq-chem.com This analysis yields information about atomic charges, hybridization, and the nature of chemical bonds (sigma, pi, etc.).

Furthermore, NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wisc.edu The strength of these interactions can be estimated using second-order perturbation theory. wisc.edu In this compound, hyperconjugation could occur between the nitrogen lone pair and antibonding orbitals of adjacent C-H or C-C bonds, as well as between the sigma bonds of the ethyl and benzyl (B1604629) groups and the aromatic pi system.

| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) |

|---|---|

| LP(N) -> σ(C-H) | To be calculated |

| LP(N) -> σ(C-C) | To be calculated |

| σ(C-H) -> π*(Aromatic Ring) | To be calculated |

Ab Initio and Semi-Empirical Calculations

While DFT is widely used, other computational methods also play a role in theoretical chemistry.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can be employed to predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

The vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-31G(d)). These calculations provide the theoretical IR and Raman spectra. A study on a related, more complex molecule, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, utilized the B3LYP/6-31G(d) level of theory to analyze its vibrational spectrum. nih.gov The interpretation of the calculated spectra is often aided by Potential Energy Distribution (PED) analysis, which helps in assigning the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes of the N-benzyl, N-ethyl, and methyl groups. nih.gov For aromatic amines, C-N stretching absorptions are typically expected in the region of 1342–1266 cm⁻¹. mdpi.com The characteristic stretching modes for the methylene (B1212753) (CH2) and methyl (CH3) groups of the ethyl and benzyl substituents can also be predicted with a high degree of accuracy.

The prediction of NMR spectra is another crucial application of computational chemistry. researchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the optimized molecular geometry of this compound, its NMR chemical shifts can be predicted. uncw.edu The accuracy of these predictions can be enhanced by considering conformational flexibility and employing sophisticated theoretical models. github.io For flexible molecules like this compound, a common workflow involves a conformational search to identify low-energy conformers, followed by geometry optimization and NMR shielding calculations for each conformer. github.io The final predicted spectrum is then a Boltzmann-weighted average of the spectra of the individual conformers. uncw.edu

Below is a table summarizing the types of spectroscopic data that can be predicted for this compound using computational methods.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, IR Intensities | DFT (e.g., B3LYP/6-31G(d)) |

| Raman Spectroscopy | Vibrational Frequencies, Raman Activities | DFT (e.g., B3LYP/6-31G(d)) |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C Chemical Shifts, Spin-Spin Coupling Constants | DFT (GIAO method) |

Reaction Mechanism Modeling through Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. rsc.org For this compound, computational modeling can be used to investigate various reactions it might undergo, such as N-alkylation, oxidation, or reactions involving the benzyl group.

For instance, the N-alkylation reaction of related N-benzoyl 5-(aminomethyl)tetrazole has been studied computationally to understand the reactivity of different nitrogen atoms in the molecule. mdpi.com Similarly, the reaction of benzylamines with other reagents can be modeled. mdpi.commdpi.com These studies typically employ DFT to calculate the energies of all stationary points along the reaction pathway. The insights gained from such modeling can help in understanding reaction selectivity and optimizing reaction conditions.

Transition State Characterization and Energy Barrier Calculations

A key aspect of reaction mechanism modeling is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu Locating the TS on the potential energy surface is a challenging but essential task in computational chemistry. joaquinbarroso.com For reactions involving this compound, various algorithms like the synchronous transit-guided quasi-Newton (QST2/QST3) methods or the Berny optimization algorithm can be used to find the TS geometry. youtube.com

Once the TS is located, a frequency calculation is performed to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. joaquinbarroso.com The energy difference between the reactants and the transition state is the activation energy or energy barrier of the reaction. This value is a critical determinant of the reaction rate.

For example, in a hypothetical SN2 reaction at the benzylic carbon of this compound, computational methods could be used to model the approach of a nucleophile, the structure of the pentacoordinate transition state, and the departure of a leaving group. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility. A computational study on the N-nitrosation of secondary amines used DFT to calculate the activation energies for various amines, demonstrating the influence of steric and electronic effects on the reaction barrier. researchgate.net

| Reaction Step | Computational Task | Key Information Obtained |

| Reactants & Products | Geometry Optimization | Stable structures and their energies |

| Transition State | TS Search (e.g., QST2, Berny) | Geometry of the highest energy point |

| TS Verification | Frequency Calculation | Confirmation of a true TS (one imaginary frequency) |

| Energy Profile | Energy Calculations | Activation energy (energy barrier) and reaction energy |

Solvent Model Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational chemistry accounts for solvent effects through various models. These range from implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM), to explicit solvent models, where individual solvent molecules are included in the calculation. chemrxiv.orgrsc.org

For reactions involving charged or highly polar species, the choice of solvent model is particularly critical. For example, in the study of benzylamine (B48309) reactions, the solvent environment can affect the stability of intermediates and transition states. mdpi.com A computational study on the effects of solvent and added bases on the protection of benzylamines with carbon dioxide highlighted the significant role of the solvent in determining the reaction products. mdpi.com Machine learning models are also being developed to predict kinetic solvent effects with high accuracy based on computational data. chemrxiv.orgrsc.org

The effect of different solvents on the energy barrier of a reaction involving this compound could be systematically investigated by performing calculations with various implicit solvent models corresponding to different solvents. This would provide valuable information on how the reaction rate might change with the solvent polarity.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying the electronic structure and energetics of molecules and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations could be used to study its conformational dynamics in different solvents. nih.govbohrium.com This would involve placing a model of the this compound molecule in a simulation box filled with explicit solvent molecules and running the simulation for a sufficient length of time (typically nanoseconds to microseconds). Analysis of the resulting trajectory can reveal the preferred conformations of the molecule, the timescale of conformational changes, and the nature of its interactions with the surrounding solvent molecules.

MD simulations are particularly useful for studying larger systems, such as the interaction of this compound with a biological macromolecule or its behavior in a complex mixture. For instance, MD simulations have been used to study the structure and dynamics of poly(vinyl amine) derivatives in aqueous solution, providing insights into their hydration and conformational transitions. nih.govbohrium.com

Advanced Spectroscopic Characterization Techniques for N Benzyl N Ethylmethylamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural characterization of N-Benzyl-N-ethylmethylamine in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced multi-dimensional techniques are required for a definitive structural assignment and conformational analysis.

A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These predictions are based on established chemical shift principles and data from structurally related compounds.

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | N-CH₃ | ~2.20 (s, 3H) | ~42.0 |

| 2 | N-CH₂-CH₃ | ~2.50 (q, 2H) | ~52.0 |

| 3 | N-CH₂-CH₃ | ~1.10 (t, 3H) | ~12.0 |

| 4 | Benzyl (B1604629) CH₂ | ~3.50 (s, 2H) | ~60.0 |

| 5 | Aromatic C (ipso) | - | ~139.0 |

| 6 | Aromatic CH (ortho) | ~7.30 (m, 2H) | ~129.0 |

| 7 | Aromatic CH (meta) | ~7.25 (m, 2H) | ~128.0 |

| 8 | Aromatic CH (para) | ~7.20 (m, 1H) | ~127.0 |

Multi-dimensional NMR experiments are crucial for confirming the precise atomic connectivity of this compound, resolving signal overlap, and assigning each resonance to a specific atom.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation or "cross-peak" would be observed between the methylene (B1212753) protons (~2.50 ppm) and the methyl protons (~1.10 ppm) of the ethyl group, confirming the -CH₂-CH₃ spin system. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the table above. For instance, the singlet at ~3.50 ppm would show a cross-peak to the carbon resonance at ~60.0 ppm, assigning them to the benzylic CH₂ group. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons over two to three bonds. sdsu.eduyoutube.com This is particularly powerful for piecing together the molecular skeleton. For example, the protons of the N-methyl group (~2.20 ppm) would be expected to show correlations to the benzylic carbon (~60.0 ppm) and the methylene carbon of the ethyl group (~52.0 ppm), confirming their connectivity through the central nitrogen atom.

This compound is not a static molecule. It can undergo several dynamic processes, such as rotation around the C-N bonds and nitrogen inversion, which can be studied using dynamic NMR (DNMR). These conformational changes often occur on a timescale that is accessible to NMR spectroscopy. researchgate.net

Research on structurally similar tertiary amides has shown that hindered rotation around N-C bonds can lead to the observation of distinct sets of signals (rotamers) at low temperatures. scielo.br For this compound, rotation around the N-CH₂(benzyl) bond could be hindered. By acquiring NMR spectra at various temperatures, one could observe the broadening of signals as the rate of exchange increases, eventually leading to coalescence at a specific temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the activation energy barrier (ΔG‡) for the rotational process can be calculated, providing quantitative data on the molecule's conformational flexibility.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between atoms that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. proprep.com NOE Spectroscopy (NOESY) is a 2D NMR experiment that maps these through-space interactions, providing critical information about the molecule's three-dimensional structure and preferred conformation.

For this compound, a NOESY spectrum would be expected to show correlations between:

The protons of the benzylic CH₂ group and the ortho-protons of the phenyl ring.

The benzylic CH₂ protons and both the N-methyl and N-ethyl protons.

The N-methyl protons and the N-ethyl protons.

The relative intensities of these NOE cross-peaks can provide semi-quantitative information about the distances between these proton groups, helping to define the molecule's average conformation in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass, elemental composition, and structure of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula. The theoretical exact mass of the [M+H]⁺ ion of this compound can be calculated from the masses of its most abundant isotopes. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula C₁₀H₁₅N. nih.govnih.gov

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Type |

|---|---|---|---|

| This compound | C₁₀H₁₅N | 149.12045 | [M]⁺· |

| Protonated this compound | [C₁₀H₁₆N]⁺ | 150.12828 | [M+H]⁺ |

Tandem mass spectrometry (MS/MS) is used to probe the structure of an ion by isolating it, inducing fragmentation, and then analyzing the resulting fragment ions. nih.govresearchgate.net The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, ionization typically leads to a molecular ion ([M]⁺·) which then undergoes characteristic fragmentation reactions.

The most prominent fragmentation pathways for N-alkylbenzylamines include:

Benzylic Cleavage: The bond between the benzyl group and the nitrogen atom is weak. Cleavage of this bond is highly favorable as it leads to the formation of a stable benzyl cation, which often rearranges to the even more stable tropylium (B1234903) ion (C₇H₇⁺). This fragment is typically observed as a prominent peak at m/z 91.

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, loss of a methyl radical (·CH₃) from the molecular ion would form an iminium ion at m/z 134. Alternatively, loss of an ethyl radical (·CH₂CH₃) is less common but possible. The most favorable alpha-cleavage often involves the loss of the largest alkyl group attached to the nitrogen, but in this case, cleavage leading to the tropylium ion dominates.

The table below summarizes the expected major fragments from the MS/MS analysis of this compound. nih.gov

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 149 | [C₁₀H₁₅N]⁺· | Molecular Ion (M⁺·) |

| 134 | [C₉H₁₂N]⁺ | Alpha-cleavage (Loss of ·CH₃) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 72 | [C₄H₁₀N]⁺ | Cleavage with charge retention on the amine fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound, offering high sensitivity and specificity for both purity assessment and its identification within complex mixtures. scispace.comorientjchem.org The gas chromatography component separates this compound from other volatile and semi-volatile compounds based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the compound is introduced into the mass spectrometer.

In the mass spectrometer, typically operating under electron ionization (EI), the this compound molecule is bombarded with high-energy electrons. This process results in the formation of a positively charged molecular ion (M+) and a series of fragment ions. The fragmentation pattern is a reproducible "fingerprint" of the molecule, which allows for its unambiguous identification.

For tertiary amines like this compound, a key fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This is a dominant process due to the ability of the nitrogen atom to stabilize the resulting positive charge. The major fragmentation pathways for this compound are expected to involve the loss of alkyl groups attached to the nitrogen and the cleavage of the benzylic bond.

Key expected fragments in the mass spectrum of this compound include:

The molecular ion [C₁₀H₁₅N]⁺ : Its presence and intensity depend on its stability under EI conditions. For many amines, this peak can be weak.

Alpha-cleavage : The most favorable alpha-cleavage would involve the loss of the heavier ethyl group over the methyl group, leading to a stable ion.

Benzylic cleavage : Cleavage of the bond between the benzyl group and the nitrogen atom can lead to the formation of the tropylium ion (m/z 91), a very common and stable fragment for benzyl-containing compounds, or the corresponding [M-91]⁺ fragment. researchgate.net

Loss of H : A peak at M-1 is also common in the mass spectra of amines.

The table below illustrates the expected primary fragment ions for this compound based on general fragmentation rules for benzylamines. libretexts.orgresearchgate.netnih.gov

Table 1: Predicted Major Fragment Ions for this compound in GC-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion |

| 134 | [C₉H₁₂N]⁺ | Loss of a methyl radical (•CH₃) |

| 120 | [C₈H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the C-N bond |

By monitoring for these characteristic ions (a technique known as selected ion monitoring or SIM), GC-MS can achieve very low detection limits, making it ideal for identifying trace amounts of this compound as an impurity or as a component in a complex matrix. orientjchem.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure and bonding of this compound. mdpi.com These methods probe the vibrational energy levels of the molecule. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. Together, they provide a comprehensive vibrational profile.

Detailed Vibrational Mode Analysis and Assignment

The vibrational spectrum of this compound is rich with information, characterized by distinct modes associated with its different functional groups: the aromatic benzyl ring, the aliphatic ethyl and methyl groups, and the tertiary amine linkage. docbrown.info A detailed assignment of these vibrational modes can be made by comparing the experimental spectrum with established group frequencies for similar molecules. theaic.orgsphinxsai.com

Key Vibrational Regions and Assignments: